8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one
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Overview
Description
8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one involves several steps. One efficient method includes the reaction of epichlorohydrin with 7-hydroxy-4-methyl-2H-chromen-2-one under reflux conditions to yield 4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one. This intermediate is then reacted with various azoles to produce the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using catalytic systems such as sulfoxide/oxo-complexes.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, using reagents like sodium azides.
Major products formed from these reactions include various coumarin-derived azolyl ethanols .
Scientific Research Applications
8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Industry: Employed in the production of perfumes and fabric conditioners due to its aromatic properties.
Mechanism of Action
The mechanism of action of 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . The compound’s anti-inflammatory effects are mediated through the inhibition of COX enzymes .
Comparison with Similar Compounds
Similar compounds to 8-Methyl-7-[(oxiran-2-yl)methoxy]-4-phenyl-2H-chromen-2-one include other coumarin derivatives such as:
4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one: Lacks the phenyl group, resulting in different biological activities.
7-hydroxy-4-methyl-2H-chromen-2-one: A simpler coumarin derivative with distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological and chemical properties .
Properties
IUPAC Name |
8-methyl-7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12-17(22-11-14-10-21-14)8-7-15-16(9-18(20)23-19(12)15)13-5-3-2-4-6-13/h2-9,14H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSBOEWVFOJPKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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